2,4-dichloro-N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)benzamide
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Overview
Description
2,4-DICHLORO-N~1~-(4-CHLORO-1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHEN-3-YL)BENZAMIDE is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-N~1~-(4-CHLORO-1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHEN-3-YL)BENZAMIDE typically involves multiple steps, including chlorination and amide formation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes, followed by purification steps such as recrystallization or chromatography to isolate the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-DICHLORO-N~1~-(4-CHLORO-1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHEN-3-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
2,4-DICHLORO-N~1~-(4-CHLORO-1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHEN-3-YL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-DICHLORO-N~1~-(4-CHLORO-1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHEN-3-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. These interactions can lead to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloroaniline: Similar in structure but lacks the thiophene ring.
2,4-Dinitrochlorobenzene: Contains nitro groups instead of the thiophene ring.
1,4-Dichlorobenzene: Lacks the amide and thiophene functionalities.
Uniqueness
The uniqueness of 2,4-DICHLORO-N~1~-(4-CHLORO-1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHEN-3-YL)BENZAMIDE lies in its combination of chlorine atoms and a thiophene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H10Cl3NO3S |
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Molecular Weight |
342.6 g/mol |
IUPAC Name |
2,4-dichloro-N-(4-chloro-1,1-dioxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C11H10Cl3NO3S/c12-6-1-2-7(8(13)3-6)11(16)15-10-5-19(17,18)4-9(10)14/h1-3,9-10H,4-5H2,(H,15,16) |
InChI Key |
XSTMAXIHNUBWTL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CS1(=O)=O)Cl)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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